molecular formula C9H7BrO B1449026 1-Bromo-2-ethynyl-4-methoxybenzene CAS No. 1011736-13-2

1-Bromo-2-ethynyl-4-methoxybenzene

Cat. No. B1449026
M. Wt: 211.05 g/mol
InChI Key: WZRBSPYGAGUOOQ-UHFFFAOYSA-N
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Description

“1-Bromo-2-ethynyl-4-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-ethynyl-4-methoxybenzene” is 1S/C9H7BrO/c1-3-7-4-5-8 (11-2)6-9 (7)10/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chiral Precursor Compounds in Synthesis of Chiral Liquid Crystals

1-Bromo-2-ethynyl-4-methoxybenzene has been used in the synthesis of unsaturated β-C-aryl glycosides, which serve as chiral precursor compounds. These compounds are significant in the synthesis of chiral liquid crystals, where the nature of the substituent on the phenyl ring greatly influences their mesogenic properties (Bertini et al., 2003).

Synthesis of Tetrahydrofuran Derivatives

The compound has been utilized in the selective radical cyclisation of propargyl bromoethers to produce tetrahydrofuran derivatives. These cyclisations are conducted via electrogenerated nickel(I) tetramethylcyclam, yielding high yields of the derivatives (Esteves et al., 2007).

Preparation of Sterically Protected Diphosphene

2-Bromo-1,3-di-tert-butyl-5-methoxybenzene, a variant of 1-Bromo-2-ethynyl-4-methoxybenzene, has been prepared and utilized for the synthesis of diphosphene and fluorenylidenephosphine. These compounds include low-coordinate phosphorus atoms and indicate electronic perturbation due to the p-methoxy group (Toyota et al., 2003).

Application in Fragrance Synthesis

This compound has been used in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. The reaction produces 2-methyl-3-aryl-propanals, which are valuable floral fragrances (Scrivanti et al., 2008).

Role in Synthesis of Molecular Rotors

1-Bromo-2-ethynyl-4-methoxybenzene plays a role in the synthesis of surface-bound molecular rotors. It is used in the Ullmann coupling reaction to form metal–organic complexes, which then act as molecular rotors on surfaces. These rotors can exhibit different rotational excitation characteristics based on their chemical nature and interaction with surfaces (Balema et al., 2019).

Safety And Hazards

The safety information for “1-Bromo-2-ethynyl-4-methoxybenzene” indicates a GHS07 pictogram, which represents a warning . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-bromo-2-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBSPYGAGUOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethynyl-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KS Madden, B Laroche, S David… - European Journal of …, 2018 - Wiley Online Library
… 1-Bromo-2-ethynyl-4-methoxybenzene (27): To a stirred solution of TMS-protected alkyne 26 (5.94 g, 20.97 mmol) in MeOH (50 mL) and Et 2 O (50 mL) was added a solution of NaOH (…
Z Wang, W Geng, H Wang, S Zhang, WX Zhang, Z Xi - Tetrahedron letters, 2011 - Elsevier
… To check functional group tolerance in this reaction, we applied 1-bromo-2-ethynyl-4-methoxybenzene and 2-bromo-4-chloro-1-ethynylbenzene and found 4f and 4g were also obtained…
Number of citations: 16 www.sciencedirect.com

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